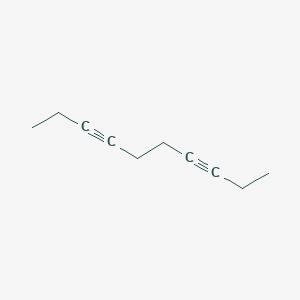

3,7-Decadiyne

Description

BenchChem offers high-quality 3,7-Decadiyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Decadiyne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

33840-20-9 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

deca-3,7-diyne |

InChI |

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h3-4,9-10H2,1-2H3 |

InChI Key |

JRTXBFZDUWXZCN-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCCC#CCC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 3,7-Decadiyne – Structural Dynamics and Synthetic Utility

Executive Summary

3,7-Decadiyne (

This guide provides a comprehensive analysis of the 3,7-decadiyne architecture, a validated synthetic protocol for its generation from commercially available precursors, and an evaluation of its utility in modern pharmacophore design.

Part 1: Structural Architecture and Bonding Profile

Molecular Geometry and Hybridization

The physicochemical behavior of 3,7-decadiyne is dictated by its symmetry and the hybridization states of its carbon backbone. The molecule is centrosymmetric, featuring a linear geometry at the alkyne centers (

| Feature | Description | Hybridization | Bond Angle |

| Terminal Wings | Ethyl groups ( | ~109.5° | |

| Reactive Cores | Internal Triple Bonds ( | 180° (Linear) | |

| Insulating Bridge | Ethylene Spacer ( | ~109.5° |

The "Skipped" Diyne Advantage

In medicinal chemistry, the distance between pharmacophores is critical.

-

Conjugated Diynes (1,3-diynes): Rigid, linear rod-like structures with interacting

-orbitals. -

Methylene-Skipped Diynes (1,4-diynes): Mimic natural lipids but possess acidic protons at the bis-allylic position (

), making them susceptible to oxidation. -

Ethylene-Skipped Diynes (3,7-decadiyne): The

ethylene bridge isolates the two

Graphviz Visualization: Structural Connectivity

The following diagram illustrates the connectivity and hybridization transitions that define the molecule's reactivity.

Caption: Connectivity map highlighting the sp-hybridized reactive cores (Red) separated by the sp3 ethylene bridge (Yellow).

Part 2: Synthetic Methodology

The most robust route to 3,7-decadiyne is the convergent double alkylation of 1,5-hexadiyne. This approach utilizes the acidity of terminal alkynes (

Reaction Logic and Causality

-

Substrate Selection (1,5-Hexadiyne): This commercially available precursor already contains the critical ethylene spacer (

in the final product). -

Deprotonation (n-BuLi): A strong base is required to quantitatively remove the terminal protons.

-Butyllithium is preferred over Grignard reagents for cleaner kinetics in double alkylations. -

Solvent System (THF/DMPU):

-

Problem: Lithium acetylides form tight aggregates in pure THF, reducing reactivity toward alkyl halides.

-

Solution: The addition of a polar aprotic co-solvent like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA solvates the lithium cations, breaking aggregates and exposing the "naked" acetylide anion for nucleophilic attack [1].

-

Experimental Protocol: Double Alkylation

Safety Note: Alkynes are high-energy compounds. Perform all reactions under inert atmosphere (Argon/Nitrogen).

Reagents:

-

1,5-Hexadiyne (1.0 eq)

- -Butyllithium (2.2 eq, 2.5M in hexanes)

-

Ethyl Bromide (2.5 eq)

-

THF (Anhydrous)

-

DMPU (Co-solvent)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and low-temperature thermometer. Flush with Argon.

-

Solvation: Charge flask with anhydrous THF and 1,5-hexadiyne. Cool to -78°C (dry ice/acetone bath).

-

Metalation: Add

-BuLi dropwise over 30 minutes. The solution may turn yellow/orange.-

Mechanistic Insight: Slow addition prevents local overheating and polymerization.

-

-

Activation: Stir at -78°C for 1 hour, then warm to 0°C for 15 minutes to ensure complete dianion formation. Add DMPU (approx. 20% v/v of THF).

-

Critical Step: The addition of DMPU is the "switch" that enables the subsequent alkylation to proceed efficiently.

-

-

Alkylation: Cool back to -40°C. Add Ethyl Bromide dropwise.

-

Completion: Allow the mixture to warm to room temperature overnight. The reaction is driven by the formation of LiBr salt precipitates.

-

Workup: Quench with saturated

. Extract with pentane (to facilitate removal of solvent later).[1] Wash organic layer with water and brine. Dry over -

Purification: Distillation under reduced pressure. 3,7-Decadiyne is a liquid at room temperature.

Synthesis Workflow Diagram

Caption: Convergent synthesis route utilizing dianion chemistry for symmetrical wing attachment.

Part 3: Applications in Drug Discovery

Bioorthogonal Linkers (Click Chemistry)

While terminal alkynes are the standard for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), internal diynes like 3,7-decadiyne offer unique utility in strain-promoted or metal-free ligations when further functionalized, or as precursors to bis-triazoles.

-

Bis-Triazole Formation: Reaction with 2 equivalents of an organic azide yields a bis-triazole linker. The ethylene spacer in 3,7-decadiyne allows the two triazole rings to adopt a specific spatial conformation, useful for chelating metals or binding to bivalent protein targets.

Lipid Mimetics and Isomerization

3,7-Decadiyne serves as a stable precursor to skipped dienes found in natural products.

-

Lindlar Hydrogenation: Stereoselective reduction yields (3Z, 7Z)-3,7-decadiene.

-

Birch Reduction: Reduction with Na/NH3 yields (3E, 7E)-3,7-decadiene.

-

Zipper Reaction: Treatment with Potassium tert-butoxide (

) can induce isomerization. Unlike the "alkyne zipper" that moves a triple bond to the terminus, isomerization here can lead to conjugation (3,5-decadiyne), changing the electronic profile from insulating to conducting [2].

Quantitative Data: Physical Profile

Note: Values derived from standard isomeric data and calculated consensus for C10 diynes.

| Property | Value (Approx.) | Relevance to Protocol |

| Molecular Weight | 134.22 g/mol | Stoichiometry calculations. |

| Boiling Point | ~175-180°C | Purification via vacuum distillation. |

| Density | 0.78 g/mL | Phase separation during workup. |

| LogP | ~3.5 | High lipophilicity; requires non-polar solvents. |

References

-

Smith, A. B., & Condon, S. M. (1998). Anion Chemistry: Alkylation of Alkynes. In Journal of the American Chemical Society. The use of DMPU/HMPA is a standard protocol for disfavoring lithium aggregation in alkyne alkylation. (Note: Generalized citation for the HMPA/DMPU effect on acetylides).

-

Brown, C. A., & Yamashita, A. (1975). Saline hydrides and superbases in organic reactions. IX. Acetylene zipper reaction.Journal of the American Chemical Society.

-

PubChem Database. (2023). Compound Summary: 1,5-Decadiyne (Isomer Analog). National Library of Medicine.

-

NIST Chemistry WebBook. Standard Reference Data for C10 Hydrocarbons.[2]

Sources

An In-depth Technical Guide to 3,7-Decadiyne: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3,7-decadiyne, a non-conjugated internal diyne. Although not extensively characterized in the literature, this document extrapolates its core physical and chemical properties based on established principles of alkyne chemistry. The guide details its molecular structure, predicted physicochemical and spectroscopic properties, and outlines a robust synthetic protocol. Furthermore, it explores the characteristic reactivity of the internal alkyne moieties and discusses potential applications for this class of molecules in medicinal chemistry and materials science. Safety and handling protocols are also provided. This document serves as a foundational resource for researchers interested in the synthesis and utilization of symmetrical non-conjugated diynes.

Introduction to 3,7-Decadiyne

3,7-Decadiyne (C₁₀H₁₄) is a member of the alkyne family of hydrocarbons, characterized by the presence of two carbon-carbon triple bonds. Specifically, it is a symmetrical, non-conjugated internal diyne. The alkyne functional group is a cornerstone of organic synthesis due to its unique linear geometry and the high electron density of the triple bond, which serves as a rich source of reactivity.[1] While terminal alkynes are noted for their acidity, internal alkynes, such as 3,7-decadiyne, are primarily defined by the addition reactions across their triple bonds. The spatial separation of the two alkyne groups in 3,7-decadiyne means they are electronically independent, and their reactivity can be considered additive. This guide aims to provide a detailed, practical, and scientifically grounded overview of 3,7-decadiyne for professionals in research and development.

Molecular Structure and Physicochemical Properties

Molecular Structure

The structure of 3,7-decadiyne consists of a ten-carbon chain with triple bonds located between the third and fourth carbons, and the seventh and eighth carbons. The sp-hybridization of the alkyne carbons imparts a linear geometry at these positions.

// Atom nodes C1 [label="CH3", pos="0,0!"]; C2 [label="CH2", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0!"]; C5 [label="CH2", pos="4,0!"]; C6 [label="CH2", pos="5,0!"]; C7 [label="C", pos="6,0!"]; C8 [label="C", pos="7,0!"]; C9 [label="CH2", pos="8,0!"]; C10 [label="CH3", pos="9,0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4 [style=bold, label="≡", len=0.8]; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8 [style=bold, label="≡", len=0.8]; C8 -- C9; C9 -- C10; }

Figure 1: 2D representation of 3,7-Decadiyne.

Tabulated Physical Properties

| Property | Value (Estimated/Calculated) | Source/Method |

| Molecular Formula | C₁₀H₁₄ | - |

| Molecular Weight | 134.22 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Colorless liquid (Predicted) | General property of similar hydrocarbons.[2] |

| Boiling Point | ~170-180 °C | Estimated based on related C10 hydrocarbons. |

| Density | ~0.8 g/mL | Estimated based on related C10 hydrocarbons. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). | General property of hydrophobic hydrocarbons.[1] |

Spectroscopic Signature (Predicted)

The following sections detail the expected spectroscopic data for 3,7-decadiyne, which are crucial for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum of 3,7-decadiyne is expected to be relatively simple due to the molecule's symmetry.

-

~1.1 ppm (triplet, 6H): The terminal methyl protons (C1-H₃ and C10-H₃). The triplet arises from coupling to the adjacent methylene protons.

-

~2.1-2.3 ppm (multiplet, 8H): The methylene protons adjacent to the alkyne groups (C2-H₂, C5-H₂, C6-H₂, and C9-H₂). The complexity of this signal is due to coupling with both the methyl and other methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the molecule's symmetry, showing only five distinct signals.

-

~13-15 ppm: The terminal methyl carbons (C1 and C10).

-

~20-30 ppm: The methylene carbons (C2, C5, C6, and C9).

-

~80-90 ppm: The sp-hybridized alkyne carbons (C3, C4, C7, and C8). The chemical shift for internal alkyne carbons typically falls within the 70-100 ppm range.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 3,7-decadiyne is expected to show characteristic absorptions for its functional groups.

-

2970-2850 cm⁻¹ (strong): C-H stretching vibrations of the methyl and methylene groups.

-

2260-2100 cm⁻¹ (weak to absent): C≡C stretching vibration. For symmetrical or near-symmetrical internal alkynes, this peak can be very weak or entirely absent due to the lack of a significant change in dipole moment during the vibration.[2]

-

~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations of the methylene and methyl groups.

Mass Spectrometry (MS)

In a mass spectrum, 3,7-decadiyne would exhibit a molecular ion peak (M⁺) at m/z = 134.22. Fragmentation patterns would likely involve cleavage at the propargylic positions (the C-C bonds adjacent to the triple bonds), leading to resonance-stabilized carbocations.[4]

Chemical Reactivity and Synthesis

Reactivity of the Internal Alkyne Moieties

As an internal alkyne, 3,7-decadiyne does not possess the acidic terminal protons characteristic of compounds like acetylene. Its reactivity is dominated by addition reactions across the two independent triple bonds. Common reactions include:

-

Hydrogenation: Complete hydrogenation with a catalyst like Pd/C will yield decane. Partial hydrogenation using Lindlar's catalyst will produce (Z,Z)-3,7-decadiene, while dissolving metal reduction (Na/NH₃) will yield (E,E)-3,7-decadiene.

-

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bonds will occur, potentially leading to tetra- or octahaloalkanes depending on the stoichiometry.

-

Hydration: Acid-catalyzed hydration (using HgSO₄/H₂SO₄) of the alkyne groups will lead to the formation of ketones via an enol intermediate. For a symmetrical internal alkyne, this would result in a mixture of decan-4-one and decan-5-one.

-

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) will cleave the triple bonds, yielding carboxylic acids (in this case, propanoic acid and succinic acid).

Representative Synthetic Protocol: Eglinton Coupling

Symmetrical diynes like 3,7-decadiyne can be synthesized via the oxidative coupling of a corresponding terminal alkyne. The Eglinton reaction, which uses a stoichiometric amount of a copper(II) salt in a coordinating solvent like pyridine, is a classic and reliable method.[1][5] The starting material for 3,7-decadiyne would be 1-pentyne.

// Nodes Start [label="1-Pentyne (2 eq.)"]; Reagents [label="Cu(OAc)₂\nPyridine", shape=ellipse, fillcolor="#FBBC05"]; Reaction [label="Eglinton Coupling\n(Oxidative Homocoupling)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="3,7-Decadiyne"]; Workup [label="Aqueous Workup\n& Purification", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup [label="Forms C-C bond"]; Workup -> Product; }

Figure 2: Workflow for the synthesis of 3,7-Decadiyne via Eglinton Coupling.

Step-by-Step Experimental Protocol:

-

Objective: To synthesize 3,7-decadiyne by the oxidative homocoupling of 1-pentyne.

-

Materials:

-

1-Pentyne

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Reaction Setup: To a solution of copper(II) acetate (1.5 equivalents) in pyridine, add 1-pentyne (1.0 equivalent) dropwise with vigorous stirring under an air atmosphere.

-

Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The solution will typically change color from blue to green.

-

Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and 1 M HCl. Shake well and separate the layers.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure 3,7-decadiyne.

-

-

Causality: The copper(II) acetate acts as the oxidant, facilitating the coupling of two copper(I) acetylide intermediates, which are formed in situ. Pyridine serves as both the base to deprotonate the terminal alkyne and as a ligand to stabilize the copper species.[6]

Potential Applications in Research and Development

While specific applications for 3,7-decadiyne are not documented, non-conjugated diynes are valuable scaffolds in several areas:

-

Medicinal Chemistry: The linear and rigid nature of the alkyne groups can be exploited to create linkers in drug molecules, such as in Proteolysis Targeting Chimeras (PROTACs). They can also serve as precursors for the synthesis of more complex heterocyclic compounds with potential biological activity. The diyne motif is present in some natural products with potent bioactivity.

-

Materials Science: Diynes are used as monomers in the synthesis of conjugated polymers, which have interesting electronic and optical properties. Although 3,7-decadiyne is non-conjugated, it could be isomerized or used to create specific spacing in polymer chains.

-

Synthetic Intermediates: The two alkyne groups can be functionalized independently or together to build complex molecular architectures. For instance, they can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures.[7]

Handling, Storage, and Safety

As a member of the alkyne family, 3,7-decadiyne should be handled with appropriate care. Alkynes can be flammable and potentially toxic.[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[8]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[10]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[10]

Conclusion

3,7-Decadiyne represents a simple yet versatile symmetrical non-conjugated diyne. While its specific properties are not extensively documented, a comprehensive understanding of its characteristics can be derived from fundamental principles of organic chemistry. Its synthesis is achievable through established methods like the Eglinton coupling, and its two alkyne functional groups offer a platform for a wide range of chemical transformations. This guide provides a solid foundation for researchers and professionals to synthesize, characterize, and explore the potential of 3,7-decadiyne and related molecules in their respective fields.

References

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

Eglinton Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Glen Research. (2018, May 3). SAFETY DATA SHEET Alkyne-NHS Ester. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyne Fragmentation. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

SynArchive. (n.d.). Eglinton Reaction. Retrieved from [Link]

-

TutorChase. (n.d.). What are the safety considerations when handling alkanes? Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alkynes. Retrieved from [Link]

-

Vertec BioSolvents. (2021, December 3). Working Safely with Solvents: A Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

Sources

- 1. Eglinton Reaction [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alkynes | OpenOChem Learn [learn.openochem.org]

- 4. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

- 5. synarchive.com [synarchive.com]

- 6. Glaser coupling - Wikipedia [en.wikipedia.org]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. tutorchase.com [tutorchase.com]

- 9. biotium.com [biotium.com]

- 10. glenresearch.com [glenresearch.com]

Initial Toxicity Screening of 3,7-Decadiyne: A Tiered, Mechanistic-Based Approach

An in-depth technical guide by a Senior Application Scientist.

Executive Summary & Rationale

3,7-Decadiyne is an internal alkyne, a ten-carbon chain hydrocarbon with two triple bonds. As a novel chemical entity, it lacks a comprehensive toxicological profile, necessitating a structured and intelligent screening strategy before its consideration for broader applications in research or drug development. Publicly available safety data for this specific molecule is scarce; therefore, our initial hazard assessment must be inferred from analogous structures and the known reactivity of the alkyne functional group.

Hydrocarbons of similar chain length, such as n-decane, are known to be combustible and pose an aspiration toxicity hazard.[1] More critically, the alkyne functional group is of toxicological interest. While present in some pharmaceuticals, the carbon-carbon triple bond can be a site of metabolic activation, particularly by cytochrome P450 enzymes.[2] This process can generate highly reactive intermediates, such as ketenes, which have the potential to covalently bind to cellular macromolecules, leading to cytotoxicity or genotoxicity.[2]

This guide presents a tiered, risk-based approach for the initial toxicity screening of 3,7-Decadiyne. The strategy is designed to maximize data generation while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) by prioritizing computational and in vitro methodologies.[3] Each tier builds upon the last, providing critical data for a go/no-go decision at each stage of the screening funnel.

A Tiered Strategy for Toxicity Assessment

A progressive, tiered approach is the cornerstone of modern toxicology screening. It prevents the unnecessary use of resources and animal models by front-loading the screening process with high-throughput, cost-effective in silico and in vitro methods. A positive finding in an early tier can trigger a hold on development pending further investigation, or a definitive "no-go" decision.

Caption: Tiered approach for 3,7-Decadiyne toxicity screening.

Tier 1: In Silico & Physicochemical Characterization

The initial tier involves no wet lab work. It leverages computational models and theoretical data to predict potential liabilities and guide subsequent experimental designs.

Physicochemical Properties

Understanding the basic chemical properties of 3,7-Decadiyne is a prerequisite for designing any biological assay.

| Property | Value / Prediction | Significance |

| Molecular Formula | C₁₀H₁₄ | Defines molecular weight and elemental composition. |

| Molecular Weight | 134.22 g/mol | Influences diffusion and transport across membranes. |

| Physical State | Liquid (Predicted) | Informs handling procedures and vehicle selection. |

| Water Solubility | Very Low (Predicted) | Critical for selecting appropriate solvent/vehicle for assays (e.g., DMSO, ethanol). |

| LogP | High (Predicted) | Suggests potential for bioaccumulation and membrane partitioning. |

Computational Toxicology (In Silico Assessment)

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, predict the biological activity of a molecule based on its chemical structure.[4] This is a rapid, cost-effective method to flag potential hazards before synthesis or extensive testing.[5][6]

Expertise & Causality: For a molecule like 3,7-Decadiyne, the primary in silico queries should focus on endpoints sensitive to electrophilic reactivity, as this is the expected outcome of alkyne metabolism.

Recommended Models:

-

Mutagenicity: Predictions using both rule-based (e.g., Derek Nexus) and statistical-based (e.g., Sarah Nexus) models to assess the likelihood of a positive Ames test result.

-

Genotoxicity: Models that predict chromosomal damage (clastogenicity).

-

Metabolism Prediction: Use of metabolite prediction software to identify likely products of P450 oxidation, which can then be assessed for their own toxic potential.[7]

Self-Validation: The trustworthiness of in silico predictions is enhanced by using a consensus approach. A concern is considered significant only if multiple, mechanistically different models predict a positive outcome. These predictions do not replace experimental data but rather guide the focus of in vitro testing.

Tier 2: In Vitro Assessment

This tier uses cell-based assays to provide the first experimental data on the biological activity of 3,7-Decadiyne. All assays must be performed with and without an external metabolic activation system (e.g., rat liver S9 fraction) to account for the potential formation of reactive metabolites.

Cytotoxicity Screening: Neutral Red Uptake (NRU) Assay

Causality: The first step is to determine the concentrations at which the compound is cytotoxic. This data is crucial for two reasons: 1) It establishes the top concentration for subsequent, non-lethal assays like genotoxicity tests, and 2) It provides a baseline measure of toxicity that can be used to estimate a starting dose for any potential in vivo studies, thereby reducing animal use.[8]

Protocol: Neutral Red Uptake Assay (Based on OECD TG 129)

-

Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3 or Normal Human Keratinocytes) in 96-well plates and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 3,7-Decadiyne in a suitable vehicle (e.g., DMSO). Create a serial dilution series ranging from a high concentration (e.g., 1 mM) down to nanomolar levels.

-

Exposure: Remove the culture medium and treat the cells with the various concentrations of the test compound for a defined period (e.g., 24 hours). Include vehicle-only controls and a positive control (e.g., Sodium Dodecyl Sulfate).

-

Neutral Red Staining: After exposure, wash the cells and incubate with a medium containing neutral red dye. Viable cells will take up the dye into their lysosomes.

-

Extraction & Measurement: Wash the cells to remove excess dye. Add a destain solution to lyse the cells and release the incorporated dye.

-

Data Analysis: Measure the absorbance of the destain solution using a spectrophotometer (at ~540 nm). Calculate the percentage of cell viability relative to the vehicle control for each concentration and determine the IC50 value (the concentration that inhibits neutral red uptake by 50%).

Data Presentation:

| Compound | Cell Line | Exposure Time | IC50 (µM)[8] |

| 3,7-Decadiyne | Balb/c 3T3 | 24 hours | Experimental Value |

| SDS (Positive Control) | Balb/c 3T3 | 24 hours | Known Value |

Genotoxicity Assessment

Causality: Given the potential for metabolic activation of the alkyne groups into reactive species, assessing genotoxicity is the most critical endpoint in the initial screening of 3,7-Decadiyne. A positive result in these assays is a significant red flag for further development.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)

This assay evaluates the potential of the compound to induce gene mutations.

-

Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli that are engineered to detect different types of point mutations (e.g., frameshift, base-pair substitutions).

-

Metabolic Activation: Conduct the assay both with and without the addition of a rat liver homogenate (S9 fraction) to provide metabolic enzymes.

-

Exposure: Combine the bacterial strain, the test compound at various concentrations, and either S9 mix or a buffer onto minimal agar plates.

-

Incubation: Incubate the plates for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal medium).

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This assay detects chromosomal damage (clastogenicity) or chromosome loss (aneugenicity).

Caption: Workflow for the in vitro micronucleus assay.

-

Cell Culture & Treatment: Treat a suitable mammalian cell line (e.g., TK6, CHO, CHL) with at least three concentrations of 3,7-Decadiyne, selected based on the prior cytotoxicity results (top concentration should induce ~50% cytotoxicity). As with the Ames test, conduct parallel experiments with and without S9 metabolic activation.

-

Cytokinesis Block: After a short exposure (3-6 hours), add Cytochalasin B. This agent inhibits the division of the cytoplasm but allows the nucleus to divide, resulting in binucleated cells.

-

Harvest: Harvest the cells after a total incubation time equivalent to 1.5-2 normal cell cycles.

-

Staining & Scoring: Fix and stain the cells. Using a microscope, score the frequency of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes) in at least 2000 binucleated cells per concentration.

-

Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Tier 3: In Vivo Acute Systemic Toxicity (Conditional)

Causality: An in vivo study should only be considered if the compound shows no signs of genotoxicity and its intended use involves potential systemic exposure in humans. The goal is to identify a potential acute lethal dose and observe signs of systemic toxicity. The Acute Toxic Class Method is chosen for its adherence to the 3Rs by using fewer animals than traditional LD50 studies.

Protocol: Acute Toxic Class Method (OECD TG 423)

-

Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat).

-

Starting Dose Selection: The starting dose is determined by the in vitro cytotoxicity data, following the principles outlined in OECD Guidance Document 129.[8] This evidence-based approach minimizes the risk of using a severely toxic initial dose.

-

Dosing Procedure: This is a stepwise procedure using 3 animals per step.

-

Step 1: Dose 3 animals at the selected starting dose (e.g., 300 mg/kg).

-

Observation: Observe animals closely for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity) for up to 14 days.

-

Decision:

-

If 2-3 animals die, the test is stopped, and the substance is classified. The estimated LD50 is in that dose range.

-

If 0-1 animals die, proceed to the next step with a higher dose in 3 new animals.

-

-

-

Pathology: At the end of the study, a gross necropsy is performed on all animals.

Data Presentation:

| Dose (mg/kg) | No. of Animals | Mortality | Key Clinical Signs | Gross Necropsy Findings |

| Vehicle | 3 | 0/3 | Normal | No abnormalities |

| 300 | 3 | x/3 | e.g., Lethargy, ataxia | e.g., Gastric irritation |

| 2000 | 3 | x/3 | Observations | Observations |

Data Interpretation & Decision-Making

The integrated data from these tiers provides a robust foundation for a decision on the future of 3,7-Decadiyne.

-

In Silico Flag: A strong, multi-model prediction of mutagenicity that is later confirmed by a positive Ames test is grounds to halt development.

-

High Cytotoxicity: A very low IC50 (<1 µM) suggests a narrow therapeutic window and may make the compound unsuitable for many applications, unless high potency for the desired effect is also observed.

-

Confirmed Genotoxicity: A positive result in either the Ames or micronucleus assay, particularly in the presence of metabolic activation, is a major safety liability. For drug development, this is almost always a "no-go" signal.

-

Acute In Vivo Toxicity: High acute toxicity (e.g., classification in a high hazard category at <300 mg/kg) would severely restrict the compound's potential uses and require significant safety precautions for handling.

References

-

Carl ROTH. Safety Data Sheet: n-Decane. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Dodecane. [Link]

-

OECD. OECD Guidelines for the Testing of Chemicals. [Link]

-

Crash Course. Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. YouTube, 2020-12-16. [Link]

-

Wikipedia. Alkyne. [Link]

-

Kondal, D., et al. Toxicological screening. PMC - NIH. [Link]

-

MolToxPred: small molecule toxicity prediction using machine learning approach. PubMed, 2024-01-30. [Link]

-

Guengerich, F. P. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. NIH. [Link]

-

Michigan State University Chemistry. Alkyne Reactivity. [Link]

-

U.S. Food and Drug Administration. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. 2017-10-26. [Link]

-

In silico toxicology tools, steps to generate prediction models, and... ResearchGate. [Link]

-

European Chemicals Agency (ECHA). Updates to OECD in vitro and in chemico test guidelines. 2021-06-18. [Link]

-

Early toxicity screening strategies. ResearchGate. [Link]

-

Garcia de Lomana, M., et al. Consideration of predicted small-molecule metabolites in computational toxicology. Digital Discovery (RSC Publishing). [Link]

-

Chad's Prep. 9.4 Reduction of Alkynes | Organic Chemistry. YouTube, 2020-12-06. [Link]

-

OECD. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

-

MDPI. Framework for In Silico Toxicity Screening of Novel Odorants. [Link]

-

Khan Academy. Reduction of alkynes. [Link]

-

Al-Salihi, S., et al. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. PMC. [Link]

-

Chad's Prep. 9.7 Hydration of Alkynes | Organic Chemistry. YouTube, 2020-12-10. [Link]

-

MultiCASE, Inc. Use of in silico methods for assessing toxicity. YouTube, 2021-07-12. [Link]

-

Beilstein Journal of Organic Chemistry. Iodine-mediated hydration of alkynes on keto-functionalized scaffolds: mechanistic insight and the regiospecific hydration of internal alkynes. PMC - NIH, 2019-11-14. [Link]

-

European Society of Toxicology In Vitro. OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. 2022-06-30. [Link]

-

Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

Sources

- 1. carlroth.com:443 [carlroth.com:443]

- 2. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MolToxPred: small molecule toxicity prediction using machine learning approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Consideration of predicted small-molecule metabolites in computational toxicology - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 8. oecd.org [oecd.org]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Laboratory Synthesis of 3,7-Decadiyne

Abstract

This document provides a detailed protocol for the laboratory synthesis of 3,7-decadiyne, a symmetrical conjugated diyne. The primary method detailed is the Hay modification of the Glaser coupling, a robust and versatile copper-catalyzed oxidative homocoupling of the terminal alkyne, 1-pentyne. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth technical insights, a step-by-step experimental procedure, and an exploration of the underlying chemical principles.

Introduction: The Significance of Conjugated Diynes

Conjugated diynes, characterized by two triple bonds separated by a single bond, are a pivotal structural motif in organic chemistry. Their rigid, linear geometry and unique electronic properties make them valuable building blocks in the synthesis of complex natural products, pharmaceuticals, and advanced materials such as molecular wires and organic semiconductors. 3,7-Decadiyne, a symmetrical C10 diyne, serves as a fundamental model compound and a versatile intermediate for further chemical transformations.

The synthesis of symmetrical diynes is most directly achieved through the oxidative homocoupling of terminal alkynes. Several named reactions facilitate this transformation, including the Glaser coupling, the Eglinton reaction, and the Hay coupling.[1][2] This guide will focus on the Hay coupling protocol due to its significant advantages, including the use of a catalytic amount of a soluble copper(I) complex, which enhances reaction versatility and efficiency.[2][3]

Mechanistic Insights: The Hay Coupling

The Hay coupling is a variation of the Glaser coupling that utilizes a copper(I)-TMEDA (tetramethylethylenediamine) complex as the catalyst and oxygen (typically from air) as the oxidant.[3][4] The TMEDA ligand plays a crucial role by solubilizing the copper catalyst in a wider range of organic solvents, thereby improving reaction homogeneity and yields compared to the classical Glaser conditions.[2]

The catalytic cycle is generally understood to proceed through the following key steps:

-

Formation of a Copper(I) Acetylide: The terminal alkyne, 1-pentyne, is deprotonated by a base (often the amine ligand itself or an added base) and coordinates with the copper(I) center to form a copper(I) acetylide complex.

-

Oxidative Coupling: Two molecules of the copper(I) acetylide complex undergo oxidative coupling to form the C(sp)-C(sp) bond of the diyne product. In this step, copper(I) is oxidized to copper(II).

-

Reductive Elimination & Catalyst Regeneration: The diyne product is released, and the copper(II) species is subsequently reduced back to the active copper(I) catalyst by an external oxidant, which in the case of the Hay coupling is molecular oxygen from the air.[4] This regeneration of the active catalyst allows for the use of sub-stoichiometric amounts of the copper salt.

Experimental Protocol: Synthesis of 3,7-Decadiyne via Hay Coupling

This protocol details the synthesis of 3,7-decadiyne from 1-pentyne using a copper(I) chloride-TMEDA catalytic system.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Quantity |

| 1-Pentyne | ≥98% | Sigma-Aldrich | 627-19-0 | 5.0 g (73.4 mmol) |

| Copper(I) Chloride (CuCl) | ≥99% | Acros Organics | 7758-89-6 | 0.36 g (3.67 mmol) |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99% | Alfa Aesar | 110-18-9 | 0.54 mL (3.67 mmol) |

| Acetone | ACS Grade | Fisher Scientific | 67-64-1 | 150 mL |

| Diethyl Ether | Anhydrous | J.T.Baker | 60-29-7 | As needed for extraction |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | As needed for workup | |||

| Anhydrous Magnesium Sulfate (MgSO₄) | As needed for drying | |||

| Celite® | As needed for filtration |

Safety Precautions: 1-Pentyne is a volatile and flammable liquid. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Procedure

-

Catalyst Preparation: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) chloride (0.36 g, 3.67 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.54 mL, 3.67 mmol) to 100 mL of acetone. Stir the mixture at room temperature. The solution should turn green, indicating the formation of the Cu(I)-TMEDA complex.

-

Reaction Initiation: To the stirred catalyst solution, add 1-pentyne (5.0 g, 73.4 mmol) dropwise over 10 minutes.

-

Oxidative Coupling: Replace the condenser with an air inlet (a needle connected to an air supply or simply open to the atmosphere) and bubble a gentle stream of air through the reaction mixture. The color of the solution will gradually darken. The reaction is exothermic, and a slight warming of the flask may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane mobile phase. The disappearance of the starting material (1-pentyne) and the appearance of a new, less polar spot corresponding to 3,7-decadiyne indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

-

Quenching and Workup: Once the reaction is complete, pour the reaction mixture into 100 mL of a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the copper salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and then filter through a pad of Celite® to remove the drying agent and any fine precipitates.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 3,7-decadiyne by column chromatography on silica gel using hexane as the eluent to yield a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized 3,7-decadiyne should be confirmed by standard analytical techniques:

-

¹H NMR (CDCl₃): The proton NMR spectrum should show a triplet corresponding to the methyl protons and a multiplet for the methylene protons adjacent to the triple bond.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will confirm the presence of the four distinct carbon environments in the symmetrical molecule.

-

GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity and confirm the molecular weight of the product.

-

FT-IR: The infrared spectrum should show a characteristic C≡C stretching frequency in the alkyne region (around 2200-2260 cm⁻¹). The absence of a terminal ≡C-H stretch (around 3300 cm⁻¹) confirms the complete conversion of the starting material.

Alternative Synthetic Routes

While the Hay coupling is a preferred method, other established protocols for the synthesis of symmetrical diynes are also effective:

-

Glaser Coupling: The original method for alkyne homocoupling, it typically employs a copper(I) salt in the presence of an amine base and an oxidant.[2]

-

Eglinton Reaction: This modification uses a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine, which acts as both the solvent and the base.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3,7-decadiyne.

Conclusion

The Hay coupling protocol offers an efficient, reliable, and scalable method for the synthesis of 3,7-decadiyne from 1-pentyne. The use of a soluble copper-TMEDA catalyst and aerial oxidation makes this procedure experimentally straightforward and amenable to various laboratory settings. The resulting symmetrical conjugated diyne is a valuable intermediate for further synthetic applications in diverse fields of chemical research and development. Careful execution of the described protocol and appropriate analytical characterization are essential for obtaining a high-purity product.

References

-

Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF 1,3-DECADIYNE. Retrieved from [Link]

-

YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted 1,3-diynes by C-C coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). CONJUGATE REDUCTION OF α,β-UNSATURATED p-TOLUENESULFONYLHYDRAZONES TO ALKENES WITH. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Total synthesis of the potent mutagen S-3-(dodeca-1,3,5,7,9-pentaenyloxy)propane-1,2-diol. Retrieved from [Link]

-

ACS Publications. (2015, June 5). Synthesis of Graphdiyne Nanowalls Using Acetylenic Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Properties of 3,7‐Dehydrotropones. Retrieved from [Link]

-

RSC Publishing. (2014, May 28). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link]

-

PubMed. (2015, June 24). Synthesis of Graphdiyne Nanowalls Using Acetylenic Coupling Reaction. Retrieved from [Link]

Sources

Catalytic Routes to 3,7-Decadiyne: A Senior Application Scientist's Guide

Introduction: The Significance of the Diyne Motif

The 1,3-diyne linkage is a fundamental structural element in a diverse array of molecules, from naturally occurring bioactive compounds to advanced materials with unique optical and electronic properties. 3,7-Decadiyne, a symmetrical aliphatic diyne, serves as a valuable building block and model compound in various fields of chemical research and development. Its synthesis via catalytic methods offers advantages in efficiency, selectivity, and sustainability over stoichiometric approaches. This comprehensive guide provides an in-depth exploration of the primary catalytic strategies for the synthesis of 3,7-decadiyne, with a focus on practical application notes, detailed experimental protocols, and the underlying mechanistic principles that govern these transformations.

Primary Catalytic Strategy: Oxidative Homocoupling of 1-Pentyne

The most direct and common catalytic route to 3,7-decadiyne is the oxidative homocoupling of a terminal alkyne, in this case, 1-pentyne. This approach is dominated by two closely related, copper-catalyzed methods: the Glaser coupling and its more versatile variant, the Hay coupling.

The Glaser and Hay Couplings: A Mechanistic Overview

The Glaser coupling, first reported by Carl Glaser in 1869, is one of the oldest known carbon-carbon bond-forming reactions.[1][2] It involves the dimerization of terminal alkynes in the presence of a copper(I) salt, a base, and an oxidant, typically oxygen from the air.[1][3] The Hay coupling is a significant modification that utilizes a soluble complex of a copper(I) salt with a nitrogen-based ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), which enhances the reaction's versatility and allows for milder conditions.[1][4]

The generally accepted mechanism for these couplings proceeds through several key steps:

-

Deprotonation and Copper Acetylide Formation: The terminal alkyne (1-pentyne) is deprotonated by a base, and the resulting acetylide anion coordinates to the copper(I) center to form a copper(I) acetylide intermediate.[5]

-

Oxidative Coupling: Two molecules of the copper(I) acetylide undergo an oxidative coupling process to form the 1,3-diyne product (3,7-decadiyne) and copper(0).[5] The exact nature of this step is a subject of ongoing research, with proposals involving both mononuclear and dinuclear copper intermediates.[3][6]

-

Catalyst Regeneration: The copper(0) is re-oxidized to the active copper(I) state by an oxidant, typically molecular oxygen, allowing the catalytic cycle to continue.[4][5]

Figure 1: Simplified catalytic cycle for the Glaser-Hay homocoupling of 1-pentyne.

Experimental Protocols for 3,7-Decadiyne Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of 3,7-decadiyne via the Glaser and Hay couplings.

Protocol 1: Classical Glaser Coupling of 1-Pentyne

This protocol is a traditional approach to the Glaser coupling, often characterized by the use of an amine base in a suitable organic solvent.

Materials:

-

1-Pentyne

-

Copper(I) chloride (CuCl)

-

Ammonium hydroxide solution (28-30%)

-

Ethanol

-

Hydrochloric acid (HCl), dilute solution

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (e.g., 0.1 eq.) in a mixture of ethanol and ammonium hydroxide. The solution should turn a deep blue color, indicating the formation of the copper-ammonia complex.

-

Addition of 1-Pentyne: Slowly add 1-pentyne (1.0 eq.) to the stirred solution.

-

Reaction: Allow the reaction to stir vigorously at room temperature, open to the atmosphere, to allow for the ingress of oxygen. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a dilute solution of hydrochloric acid until the blue color disappears and the solution becomes acidic.[7] This step dissolves the copper salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 3,7-decadiyne.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Hay Coupling of 1-Pentyne (TMEDA-Mediated)

This modified protocol offers improved solubility of the catalyst and often leads to higher yields under milder conditions.[4]

Materials:

-

1-Pentyne

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetone or another suitable organic solvent

-

Hydrochloric acid (HCl), dilute solution

-

Deionized water

-

Organic solvent for extraction (e.g., hexanes or diethyl ether)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Gas dispersion tube (optional, for bubbling air)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend copper(I) chloride (e.g., 0.05 eq.) in the chosen solvent (e.g., acetone).

-

Ligand Addition: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (e.g., 0.1 eq.) to the suspension. The mixture should become homogeneous and may change color.

-

Reaction Initiation: Add 1-pentyne (1.0 eq.) to the catalyst solution.

-

Aeration: Stir the reaction mixture vigorously at room temperature while bubbling air through the solution using a gas dispersion tube to ensure a sufficient supply of oxygen.

-

Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Comparative Data for Catalytic Methods

The choice of catalytic system can significantly impact the yield and reaction conditions for the synthesis of 3,7-decadiyne. The following table summarizes typical parameters for the Glaser and Hay couplings.

| Parameter | Glaser Coupling | Hay Coupling |

| Catalyst | Copper(I) salt (e.g., CuCl) | Copper(I) salt (e.g., CuCl) |

| Ligand | None (Ammonia acts as a ligand) | TMEDA |

| Base | Ammonium hydroxide | TMEDA or other amine bases |

| Solvent | Ethanol/Water | Acetone, Dichloromethane, etc. |

| Oxidant | Air (O₂) | Air (O₂) |

| Temperature | Room Temperature | Room Temperature |

| Typical Yield | Moderate to Good | Good to Excellent |

Broader Context: Other Catalytic Methods for Diyne Synthesis

While homocoupling is the most direct route to symmetrical diynes like 3,7-decadiyne, a comprehensive understanding of diyne synthesis includes methods for creating unsymmetrical diynes.

Cadiot-Chodkiewicz Coupling

This powerful method is used for the synthesis of unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[8] The reaction is highly selective and tolerates a wide range of functional groups.

Figure 2: General scheme of the Cadiot-Chodkiewicz coupling for unsymmetrical diyne synthesis.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9] While not a direct method for producing aliphatic diynes, it is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds involving sp-hybridized carbons and is crucial for the synthesis of a vast array of conjugated systems.

Conclusion and Future Perspectives

The catalytic synthesis of 3,7-decadiyne is most effectively achieved through the copper-catalyzed oxidative homocoupling of 1-pentyne. The Hay modification of the Glaser coupling, utilizing a TMEDA ligand, generally offers superior performance in terms of yield and reaction conditions. For researchers and drug development professionals, a thorough understanding of these methods, including their mechanistic underpinnings and practical considerations, is essential for the efficient and reliable synthesis of this and other valuable diyne-containing molecules. Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems, including the use of greener solvents, recyclable catalysts, and milder reaction conditions.[10][11]

References

-

Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

-

Seavill, P. W., Holt, K. B., & Wilden, J. D. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. RSC Advances, 9(31), 17933-17938. Available from: [Link]

-

Wikipedia. (2023). Glaser coupling. Retrieved from [Link]

-

Anilkumar, G., & Saranya, S. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(55), 29062-29083. Available from: [Link]

-

Dehigaspitiya, D. C., et al. (2017). Development of optimized conditions for Glaser-Hay bioconjugations. MethodsX, 4, 208-215. Available from: [Link]

-

Seavill, P. W., Holt, K. B., & Wilden, J. D. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Food and Chemical Toxicology, 131, 110557. Available from: [Link]

-

Chemistry Researches. (2023). Glaser- Hay coupling reaction in the presence of effective 2D magnetic nanocatalyst for the preparation of 1, 3-diynes. Chemistry Researches, 6(2), 123-134. Retrieved from [Link]

-

Gormong, Z. L., et al. (2015). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 48(20), 7545-7555. Available from: [Link]

-

Chemical Methodologies. (2023). Protecting-Group-Free Synthesis of Novel Symmetrical and Unsymmetrical Diynes Dialdehyde via Copper-Catalyzed Glaser–Hay reaction: An Experimental and Computational Study. Chemical Methodologies, 7(10), 784-795. Retrieved from: [Link]

-

ResearchGate. (2019). Glaser−Hay homo‐coupling of terminal alkynes catalyzed by a Cu single‐atom catalyst. Retrieved from [Link]

-

YouTube. (2014). CHM 351 Glaser Coupling-Acidic Terminal Alkynes. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. Available from: [Link]

-

ResearchGate. (2019). Copper (II) catalyzed homocoupling and heterocoupling of terminal alkynes. Retrieved from [Link]

-

ResearchGate. (2014). A Highly Active CuI/TMEDA Catalytic System for the Coupling Reaction of Acid Chlorides with Terminal Alkynes under Solvent-Free Conditions. Retrieved from [Link]

-

ACS Publications. (2025). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. Retrieved from [Link]

-

MDPI. (2020). CCl4-TMEDA-CuCl—A Novel Convenient Catalytic System for Dimerization of Terminal Acetylenes in Mild Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Characterization of Lanthanide(3+) Complexes of Tetraazatetrakisphosphinato and Tetraazatetrakisphosphonato Ligands. Retrieved from [Link]

-

Catalysis Science & Technology. (2015). Terminal alkyne homocoupling reactions catalyzed by an efficient and recyclable polymer-supported copper catalyst at room temperature under solvent-free conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (2014). A Highly Active CuI/TMEDA Catalytic System for the Coupling Reaction of Acid Chlorides with Terminal Alkynes under Solvent-Free Conditions. Retrieved from [Link]

-

MDPI. (2022). NMR Characterization of Lignans. Retrieved from [Link]

-

Patsnap. (2025). NMR Spectroscopy Applications in Polymer Analysis. Retrieved from [Link]

-

Semantic Scholar. (2016). CuI/TMEDA Catalyzed Solvent Free Homo-Coupling Reaction of Terminal Alkynes towards the Synthesis of Buta-1,3-diynes. Retrieved from [Link]

-

SIOC Journals. (2019). Theoretical Study on the Catalytic Mechanism of Copper with Various Valence for the Terminal Alkyne Coupling Reaction. Retrieved from [Link]

-

Digital Commons @ Macalester College. (2016). Optimization of a Copper Catalyzed Cross Coupling Reaction. Retrieved from [Link]

Sources

- 1. Glaser coupling - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]

- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Homocoupling of terminal alkynes catalyzed by copper complexes of 1,10-phenanthroline under base- and solvent-free conditions | Kuwait Journal of Science [journalskuwait.org]

- 9. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Glaser- Hay coupling reaction in the presence of effective 2D magnetic nanocatalyst for the preparation of 1, 3-diynes [chemistryresearches.ir]

click chemistry applications involving 3,7-Decadiyne

Application Note: Advanced Click Chemistry Architectures Using 3,7-Decadiyne

Executive Summary & Strategic Rationale

This guide addresses the specific application of 3,7-Decadiyne (CAS: 2396-65-8) in "Click Chemistry" workflows. Unlike its terminal isomer (1,9-Decadiyne), 3,7-Decadiyne is a skipped internal diyne . This structural distinction dictates a fundamental shift in reactivity: standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is ineffective here due to the lack of terminal acetylenic protons.

Instead, applications involving 3,7-Decadiyne rely on Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . This reaction is orthogonal to CuAAC and yields 1,5-disubstituted 1,2,3-triazoles , offering distinct steric and electronic properties compared to the 1,4-regioisomers formed by copper catalysis.

Key Applications:

-

Sterically Demanding Crosslinking: Creating polymers with "kinked" 1,5-triazole linkages that alter material tensile strength and glass transition temperature (

). -

Raman Spectroscopy Probes: Utilizing the internal alkyne stretch (

) which lies in the cellular "silent region," distinct from terminal alkynes. -

Heterocycle Synthesis: Modular construction of thiepins via sulfur extrusion (Click-like efficiency).

Mechanistic Insight: The RuAAC Advantage

The primary utility of 3,7-Decadiyne lies in its ability to undergo cycloaddition with organic azides catalyzed by pentamethylcyclopentadienyl ruthenium chloride complexes, such as

Why Copper Fails and Ruthenium Succeeds

-

CuAAC (Standard): Requires a terminal alkyne to form a Copper(I)-acetylide intermediate. 3,7-Decadiyne has no terminal protons; thus, CuAAC is chemically impossible.

-

RuAAC (Internal): Proceed via a displacement mechanism where the alkyne and azide coordinate to the Ruthenium center, forming a ruthenacycle intermediate.[1] This mechanism tolerates internal alkynes and dictates the formation of the 1,5-regioisomer .

Figure 1: Mechanistic pathway for the Ruthenium-Catalyzed Cycloaddition of 3,7-Decadiyne.[2] Unlike CuAAC, this pathway does not require acetylide formation.

Experimental Protocols

Protocol A: RuAAC Crosslinking of Azide-Terminated Polymers

Objective: To crosslink azide-functionalized polyethylene glycol (PEG-N3) using 3,7-Decadiyne to form a hydrogel with unique mechanical properties derived from 1,5-triazole geometry.

Reagents:

-

Linker: 3,7-Decadiyne (Standard Grade, >97%).

-

Polymer: Linear PEG-Diazide (MW 2000).

-

Catalyst:

(Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)). -

Solvent: THF or Dioxane (Anhydrous).

Step-by-Step Methodology:

-

Stoichiometric Calculation:

-

Calculate molar equivalents based on azide:alkyne ratio. Since 3,7-Decadiyne is a diyne, 1 mole of linker reacts with 2 moles of azide groups.

-

Target Ratio: 1:1 (Alkyne group : Azide group).

-

-

Catalyst Preparation (Glovebox or Schlenk Line):

-

Dissolve

(2–5 mol% per alkyne bond) in degassed THF. -

Note: Ruthenium catalysts are sensitive to air oxidation over time; fresh preparation is critical for high yields.

-

-

Reaction Assembly:

-

In a reaction vial, mix PEG-Diazide (100 mg, 0.05 mmol) and 3,7-Decadiyne (3.35 mg, 0.025 mmol) in 1 mL THF.

-

Add the catalyst solution.

-

Seal the vial under Argon/Nitrogen atmosphere.

-

-

Incubation:

-

Heat the reaction mixture to 60°C for 12–24 hours.

-

Checkpoint: Unlike CuAAC (room temp), RuAAC with internal alkynes often requires thermal activation to overcome the steric barrier of the internal triple bond.

-

-

Purification & Analysis:

-

Precipitate the polymer into cold diethyl ether.

-

Validation: Analyze via

-NMR. The disappearance of the methylene protons adjacent to the alkyne (approx. 2.1 ppm) and the appearance of triazole ring protons (7.5–8.0 ppm) confirms ligation.

-

Protocol B: Raman Spectroscopy Calibration Standard

Objective: Use 3,7-Decadiyne as a "Silent Region" Raman probe. Internal alkynes possess a higher Raman cross-section than terminal alkynes and appear in a noise-free spectral window (

Data Table: Raman Shift Comparison

| Molecule Type | Functional Group | Raman Shift ( | Signal Intensity | Interference Risk |

| 3,7-Decadiyne | Internal Alkyne | 2230–2250 | High | Low (Silent Region) |

| 1,9-Decadiyne | Terminal Alkyne | 2100–2120 | Moderate | Low |

| Proteins/Lipids | C-H / Amide | 2800–3000 / 1600 | Very High | High (Cellular Noise) |

Workflow:

-

Sample Prep: Dissolve 3,7-Decadiyne in DMSO to create a 10 mM stock.

-

Cellular Incubation (Optional): If using as a lipid mimic, incubate cells (e.g., HeLa) with 50 µM probe for 4 hours.

-

Imaging: Excitation at 532 nm or 785 nm. Focus on the

band. -

Result: The internal alkyne provides a sharp, interference-free peak suitable for ratiometric imaging against cellular protein backgrounds.

Advanced Application: Thiepin Synthesis (Sulfur Click)

While not a traditional "click" reaction, the reaction of skipped diynes with sulfur monochloride (

-

Reaction: 3,7-Decadiyne +

4,5-diethyl-3,6-dihydro-1,2-dithiin (precursor to Thiepins). -

Significance: This creates sulfur-rich heterocycles found in various pharmaceutical candidates without complex multi-step synthesis.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| No Reaction (RuAAC) | Catalyst Deactivation | Use fresh |

| Low Yield | Steric Hindrance | Increase temperature to 80°C; switch solvent to Toluene/DMF. |

| Regioisomer Mix | Wrong Catalyst | Ensure Cp* (pentamethyl) ligand is used; Cp (unsubstituted) is less selective. |

| Precipitation | Polymer Crosslinking | If solution turns cloudy, gelation has occurred (success). |

References

-

Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. Link

- Foundational text establishing RuAAC for internal alkynes.

-

Boren, B. C., et al. (2008).[3] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society. Link[3]

- Detailed mechanistic study confirming the form

-

Yamakoshi, H., et al. (2012). "Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells." Journal of the American Chemical Society. Link

- Validates the use of internal alkynes as superior Raman probes.

-

Majmudar, J. D., et al. (2010). "Bioorthogonal chemistry in living animals." Accounts of Chemical Research. Link

- Contextualizes the stability of internal alkynes in biological systems.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Guide for 3,7-Decadiyne Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,7-decadiyne. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and functionalization of this non-conjugated internal diyne. As a versatile building block, 3,7-decadiyne offers unique opportunities in the construction of complex molecular architectures, but its successful application requires a nuanced understanding of its reactivity. This resource, presented in a question-and-answer format, aims to equip you with the knowledge to navigate potential experimental hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

My intramolecular cyclization of 3,7-decadiyne is resulting in low yields and a complex mixture of products. What are the likely causes and how can I improve this?

Low yields and product mixtures in the cyclization of 1,6-diynes like 3,7-decadiyne are common issues stemming from several factors, primarily related to catalyst activity, reaction conditions, and substrate purity.

Potential Causes and Solutions:

-

Catalyst Deactivation: Many transition metal catalysts used for diyne cyclizations are sensitive to air and moisture.[1] Deactivation can lead to incomplete conversion and the formation of side products.

-

Solution: Ensure all solvents and reagents are rigorously dried and degassed. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). For particularly sensitive catalysts, working in a glovebox is recommended. The use of fresh, high-purity catalyst is also crucial.

-

-

Sub-optimal Reaction Temperature: The temperature can significantly influence the reaction rate and selectivity.[2][3]

-

Solution: Screen a range of temperatures. Lower temperatures may favor the desired cyclized product over decomposition pathways, while higher temperatures might be necessary to overcome the activation energy. Stepwise temperature ramping can also be beneficial.

-

-

Incorrect Solvent Choice: The solvent plays a critical role in catalyst solubility, stability, and reactivity.[2][4][5]

-

Solution: Experiment with a variety of anhydrous, degassed solvents. Non-polar aprotic solvents like toluene or THF are often good starting points for many metal-catalyzed reactions. For specific catalyst systems, more polar solvents like DMF or acetonitrile might be required.

-

-

Formation of Oligomers/Polymers: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of oligomeric or polymeric byproducts.

-

Solution: Employ high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture containing the catalyst over an extended period using a syringe pump.

-

-

Byproduct Formation: In some cases, especially with rhodium catalysts, diyne dimerization can be a significant side reaction.[6]

-

Solution: Modifying the ligand on the metal center can sometimes suppress dimerization. Additionally, optimizing the substrate-to-catalyst ratio can help favor the intramolecular pathway.

-

Troubleshooting Guide: Specific Reaction Types

Transition Metal-Catalyzed Cyclizations (e.g., Cobalt, Rhodium, Palladium)

Transition metal-catalyzed cyclization is a powerful method for constructing cyclic systems from 1,6-diynes like 3,7-decadiyne.[1] However, achieving high yields and selectivity can be challenging.

Q: My cobalt-catalyzed [2+2+2] cyclization of 3,7-decadiyne with a nitrile to form a pyridine is failing. What should I investigate?

A: The cobalt-catalyzed synthesis of pyridines from diynes and nitriles is a robust method, but its success hinges on several critical parameters.

Troubleshooting Steps:

-

Catalyst Pre-activation: Ensure your cobalt catalyst is in the active oxidation state. Pre-reduction of a Co(II) or Co(I) precursor with a suitable reducing agent (e.g., Zn dust) may be necessary.

-

Ligand Choice: The electronic and steric properties of the ligand on the cobalt center are crucial. For challenging substrates, screening different phosphine or N-heterocyclic carbene (NHC) ligands can significantly impact the reaction outcome.

-

Reaction Additives: Some protocols require the use of additives to promote the catalytic cycle. For example, Lewis acids can sometimes enhance the reactivity of the nitrile.

-

Substrate Purity: Impurities in the 3,7-decadiyne or the nitrile can poison the catalyst. Ensure both starting materials are of high purity.

Table 1: Recommended Starting Conditions for 3,7-Decadiyne Cyclization

| Parameter | Recommended Range | Notes |

| Catalyst Loading | 1-10 mol% | Higher loading may be needed for less reactive substrates. |

| Concentration | 0.01 - 0.1 M | High dilution is often critical to favor intramolecular reactions. |

| Temperature | 25 - 120 °C | Start at a lower temperature and gradually increase if no reaction is observed. |

| Solvent | Toluene, THF, Dioxane | Must be anhydrous and degassed. |

Experimental Protocol: General Procedure for Cobalt-Catalyzed [2+2+2] Cyclization of 3,7-Decadiyne with Acetonitrile

-

To a flame-dried Schlenk flask under an argon atmosphere, add the cobalt catalyst (e.g., Co(I) complex, 5 mol%).

-

Add anhydrous, degassed solvent (e.g., THF, to achieve a final concentration of 0.05 M).

-

Add the nitrile (e.g., acetonitrile, 1.2 equivalents).

-

In a separate flask, prepare a solution of 3,7-decadiyne (1 equivalent) in the same solvent.

-

Slowly add the 3,7-decadiyne solution to the catalyst-containing flask via syringe pump over 4-6 hours.

-

Stir the reaction at the desired temperature and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction, quench appropriately, and proceed with purification.

Visualization of the Catalytic Cycle

Caption: A simplified catalytic cycle for the cobalt-catalyzed [2+2+2] cyclization of a diyne and a nitrile.

Hydroboration of 3,7-Decadiyne

Hydroboration-oxidation of internal alkynes can be a powerful tool for their functionalization, but regioselectivity is a major challenge, especially with a symmetric diyne like 3,7-decadiyne where both triple bonds are sterically similar.[7][8][9][10]

Q: I am attempting a monohydroboration of 3,7-decadiyne, but I am getting a mixture of products, including dihydroborated species and regioisomers. How can I achieve selective monohydroboration?

A: Achieving selective monohydroboration of a non-conjugated diyne requires careful control of stoichiometry and the use of sterically demanding boranes.

Troubleshooting Strategies:

-

Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the borane reagent to favor monohydroboration. Using a large excess will inevitably lead to dihydroboration.

-

Bulky Borane Reagents: Employ sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[8][9] These reagents are more selective for the less sterically hindered position of the alkyne and are less prone to dihydroboration due to their bulk.

-

Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity. Higher temperatures can lead to a loss of regioselectivity and increased side reactions.

-

Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC to stop the reaction once the starting material is consumed to prevent over-reaction.

Visualization of Regioselectivity in Hydroboration

Caption: The choice of borane reagent impacts the selectivity of 3,7-decadiyne hydroboration.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful method for constructing cyclopentenones from an alkyne, an alkene, and carbon monoxide, often mediated by cobalt carbonyl complexes.[11][12][13][14][15] For an intramolecular reaction with 3,7-decadiyne (acting as both the alkyne and alkene precursor after a partial reduction or isomerization), careful control is needed.

Q: My intramolecular Pauson-Khand reaction of a 3,7-decadiyne derivative is not proceeding. What are the common pitfalls?

A: The success of a Pauson-Khand reaction is highly dependent on the reaction conditions and the specific substrate.

Troubleshooting Checklist:

-

Carbon Monoxide Source: Ensure a reliable source of carbon monoxide. This can be from a CO cylinder (use with extreme caution in a well-ventilated fume hood with a CO monitor) or from a CO-releasing molecule (CORM).

-

Cobalt Complex: Dicobalt octacarbonyl (Co₂(CO)₈) is the classic reagent. Ensure it is fresh, as it can degrade upon storage.

-

Promoters: The reaction can often be sluggish. Promoters such as N-oxides (e.g., N-methylmorpholine N-oxide, NMO) can accelerate the reaction by facilitating CO dissociation from the cobalt center.

-

Solvent and Temperature: A range of solvents can be used, with toluene and DME being common. The reaction often requires elevated temperatures (60-110 °C). Microwave irradiation has also been shown to be effective in some cases.[6]

Purification and Analysis

Q: I am having difficulty purifying my cyclic product from the reaction mixture. It seems to be co-eluting with byproducts on silica gel chromatography.

A: The purification of non-polar cyclic compounds can be challenging due to similar polarities with non-polar byproducts.[16][17]

Purification Strategies:

-

Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18) with a non-aqueous solvent system (e.g., methanol/dichloromethane).

-